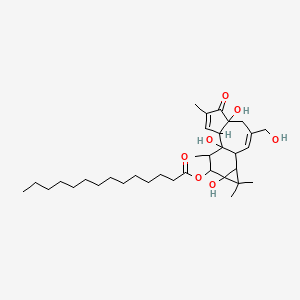
1Lambda6,3-thiazinane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1Lambda6,3-Thiazinane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C4H9NO2S It is characterized by a six-membered ring structure that includes sulfur and nitrogen atoms, making it a member of the thiazine family
準備方法
Synthetic Routes and Reaction Conditions: 1Lambda6,3-Thiazinane-1,1-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with sulfur dioxide can lead to the formation of the thiazinane ring. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: 1Lambda6,3-Thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazinane derivatives.
科学的研究の応用
1Lambda6,3-Thiazinane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1Lambda6,3-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, which can impact cellular functions.
類似化合物との比較
1Lambda6,3-Thiazinane-1,1-dione can be compared with other thiazine derivatives, such as:
1,2-Thiazinane-1,1-dione: This compound has a similar ring structure but differs in the position of the sulfur atom.
1,3-Thiazolidine-2,4-dione: Another sulfur-containing heterocycle with different chemical properties and applications.
特性
分子式 |
C4H9NO2S |
|---|---|
分子量 |
135.19 g/mol |
IUPAC名 |
1,3-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C4H9NO2S/c6-8(7)3-1-2-5-4-8/h5H,1-4H2 |
InChIキー |
SRDQFXQNSSVQDM-UHFFFAOYSA-N |
正規SMILES |
C1CNCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


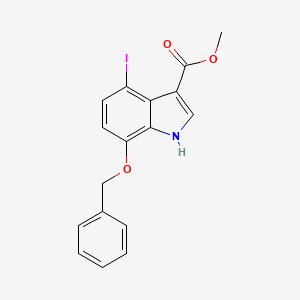
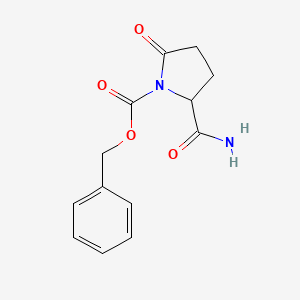
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
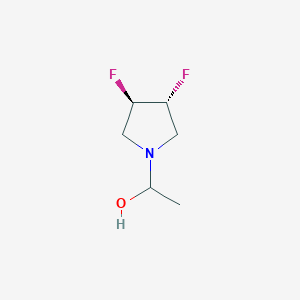


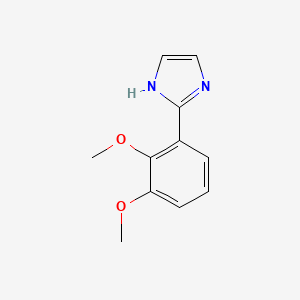


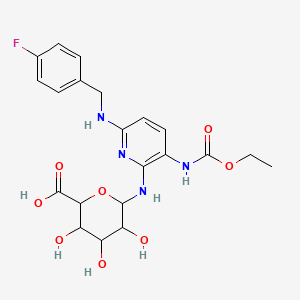
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
